molecular formula C22H20N2O5 B2477195 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899396-41-9

8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2477195
CAS No.: 899396-41-9
M. Wt: 392.411
InChI Key: MMRNDRXTMGTVNE-UHFFFAOYSA-N
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Description

8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a chromeno[2,3-d]pyrimidine core with methoxy and p-tolyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminobenzophenone derivatives, with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of Methoxy and p-Tolyl Groups: The methoxy and p-tolyl groups can be introduced through nucleophilic substitution reactions using methoxyethyl halides and p-tolyl halides, respectively.

    Oxidation and Functional Group Modifications: The final steps may involve oxidation reactions to introduce the dione functionality and further modifications to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and p-tolyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dione functionality, converting it to diols or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, aryl halides, or other electrophiles/nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce diols.

Scientific Research Applications

8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and p-tolyl groups may enhance its binding affinity and selectivity. The chromeno[2,3-d]pyrimidine core can interact with biological macromolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Methoxy-substituted Aromatics: Compounds with methoxy groups on aromatic rings, such as anisole derivatives.

    Tolyl-substituted Compounds: Compounds with p-tolyl groups, such as p-toluidine derivatives.

Uniqueness

  • The combination of methoxy, methoxyethyl, and p-tolyl groups on the chromeno[2,3-d]pyrimidine core makes this compound unique in terms of its chemical properties and potential biological activities.
  • The specific substitution pattern may confer distinct reactivity and selectivity in chemical reactions and biological interactions.

Properties

IUPAC Name

8-methoxy-3-(2-methoxyethyl)-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-13-4-6-14(7-5-13)20-23-21-18(22(26)24(20)10-11-27-2)19(25)16-9-8-15(28-3)12-17(16)29-21/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRNDRXTMGTVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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